molecular formula C₁₈H₃₆N₄O₁₁ · H₂SO₄ B000836 Kanamycin sulfate CAS No. 25389-94-0

Kanamycin sulfate

Katalognummer B000836
CAS-Nummer: 25389-94-0
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: OOYGSFOGFJDDHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kanamycin sulfate is an aminoglycoside antibiotic that is effective against both Gram-negative and Gram-positive bacteria . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria . It is also used as an additive in culture media for the isolation of group D streptococci and for the selection of transformed plant cells containing the neomycin phosphotransferase on a kanamycin-medium .


Synthesis Analysis

Kanamycin is produced by the bacterium Streptomyces kanamyceticus . There have been studies on the biosynthesis of Kanamycin A and B, with attempts to optimize the production of these compounds . One study reported the semisynthesis of a Kanamycin derivative, Arbekacin, which was designed to overcome resistance due to enzymatic phosphorylation and acetylation .


Molecular Structure Analysis

The molecular formula of Kanamycin sulfate is C18H36N4O11 . Its molecular weight is 484.4986 .


Chemical Reactions Analysis

Kanamycin sulfate has been used in various chemical reactions. For instance, it has been loaded onto a self-healing hydrogel for wound healing applications . Another study reported a photoelectrochemical biosensor for Kanamycin detection .


Physical And Chemical Properties Analysis

Kanamycin sulfate is a white to off-white powder with a solubility of 10-50 mg/mL in water . It has a melting point of 250°C, and its density is approximately 1.3619 .

Safety And Hazards

Kanamycin sulfate is considered hazardous. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also damage fertility or the unborn child . Therefore, it should be handled with care, and protective measures should be taken while handling it .

Zukünftige Richtungen

Research is ongoing to develop Kanamycin derivatives that can overcome resistance mechanisms. For example, Arbekacin, a semisynthetic derivative of Kanamycin, has been effectively used in chemotherapy as Methicillin-resistant Staphylococcus aureus (MRSA) strains with high Arbekacin resistance are rare . Another area of research is the development of biosensors for Kanamycin detection .

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N4O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94108-19-7, 94237-36-2
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94237-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1047524
Record name Kanamycin A sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kanamycin sulfate

CAS RN

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3847-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin disulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64013-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25389-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kanamycin A sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin A sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kanamycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kanamycin A sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Kanamycin sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KANAMYCIN A SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Kanamycin sulfate exert its antibacterial effect?

A1: [] Kanamycin sulfate is an aminoglycoside antibiotic that primarily targets bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, interfering with the initiation complex formation and causing misreading of mRNA. This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.

Q2: Does Kanamycin sulfate affect mammalian cells?

A2: [] While Kanamycin sulfate primarily targets bacterial ribosomes, it can also exhibit some toxicity towards mammalian cells, particularly those in the inner ear. This toxicity is thought to be related to its ability to disrupt mitochondrial protein synthesis, as mitochondria possess similar ribosomes to bacteria.

Q3: What is the molecular formula and weight of Kanamycin sulfate?

A3: Kanamycin sulfate is a complex molecule with multiple components. Providing its exact molecular formula and weight requires specifying which Kanamycin component (Kanamycin A, Kanamycin B, etc.) and the degree of sulfation. Please refer to the specific product information for precise details.

Q4: Is there any spectroscopic data available for Kanamycin sulfate?

A4: [, , ] Yes, researchers have employed various spectroscopic techniques to characterize Kanamycin sulfate, including UV spectrophotometry, fluorescence spectroscopy, and infrared spectroscopy (FTIR). These methods help determine the compound's concentration, study its interactions with other molecules, and identify its functional groups.

Q5: Are there any known compatibility issues with Kanamycin sulfate in pharmaceutical formulations?

A6: [, ] Kanamycin sulfate's compatibility with other excipients and active ingredients in pharmaceutical formulations needs to be carefully assessed. Factors such as pH, ionic strength, and the presence of certain metals or chelating agents can potentially influence its stability and effectiveness.

Q6: Have computational methods been applied in Kanamycin sulfate research?

A8: [] While the provided abstracts do not elaborate on specific computational studies, computational chemistry techniques like molecular docking and QSAR modeling can be valuable for understanding Kanamycin sulfate's interactions with its target, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.

Q7: What are some formulation strategies to enhance Kanamycin sulfate's stability or bioavailability?

A10: [, ] Researchers have explored various formulation approaches, such as encapsulation in nanoparticles [] and developing specific drug delivery systems [] to enhance Kanamycin sulfate's stability, solubility, and targeted delivery, potentially improving its therapeutic efficacy.

Q8: What are the SHE regulations surrounding Kanamycin sulfate?

A8: SHE regulations are primarily relevant to workplace safety and handling of chemicals, and are not the primary focus of the provided research articles. These regulations are subject to change and should be consulted from the relevant authorities.

Q9: What is known about the absorption, distribution, metabolism, and excretion of Kanamycin sulfate?

A12: [, , ] Research indicates that Kanamycin sulfate is poorly absorbed orally but achieves therapeutic levels in various body fluids like serum, synovial fluid, peritoneal fluid, and urine after intramuscular administration [, ]. It is mainly excreted unchanged in the urine [].

Q10: How do the pharmacokinetic properties of Kanamycin sulfate relate to its efficacy in treating infections?

A13: [, , ] Understanding the relationship between Kanamycin sulfate's pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and its pharmacodynamic properties (its effects on the body and bacteria) is crucial for optimizing dosage regimens and achieving effective bacterial killing while minimizing toxicity.

Q11: What types of in vitro and in vivo studies have been conducted to evaluate Kanamycin sulfate's efficacy?

A14: [, , , , , ] Numerous studies have investigated Kanamycin sulfate's efficacy. In vitro studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains [, , ]. In vivo studies often utilize animal models of infection to evaluate its efficacy in a living organism [, ]. Additionally, research has explored its use in combination with other antibiotics for synergistic effects [, , ].

Q12: What are the known mechanisms of resistance to Kanamycin sulfate?

A15: [, ] Bacterial resistance to Kanamycin sulfate can arise through mechanisms such as enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. These mechanisms can limit the drug's ability to reach its target and exert its antibacterial effect.

Q13: Does cross-resistance occur between Kanamycin sulfate and other antibiotics?

A16: [] Yes, cross-resistance can occur between Kanamycin sulfate and other aminoglycosides, as they share a similar mechanism of action. This means that bacteria resistant to one aminoglycoside may also exhibit resistance to others, posing challenges in treating infections caused by resistant strains.

Q14: What are the known toxicities associated with Kanamycin sulfate?

A17: [, ] While generally considered safe at therapeutic doses, Kanamycin sulfate can cause side effects, with ototoxicity (hearing loss and balance problems) and nephrotoxicity (kidney damage) being the most serious concerns [, ]. These toxicities are related to its accumulation in the inner ear and kidneys, respectively.

Q15: What are some strategies to improve the delivery of Kanamycin sulfate to specific targets?

A18: [, ] Researchers are exploring various drug delivery systems, such as nanoparticles [] and targeted delivery strategies [] to improve Kanamycin sulfate's penetration into specific tissues and cells. These approaches aim to enhance its efficacy while minimizing its potential for systemic toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.